molecular formula C8H17N3O B2592116 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea CAS No. 1602869-85-1

3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea

Cat. No.: B2592116
CAS No.: 1602869-85-1
M. Wt: 171.244
InChI Key: AFWXOCILGKTSBW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Organic Chemistry and Molecular Interactions

Association and Complexation Studies

Urea derivatives have been extensively studied for their association with other molecules and their potential in forming complexes. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through hydrogen bonding has been explored. These studies shed light on the classical substituent effect on the association and the role of intramolecular hydrogen bonding in complex formation (Ośmiałowski et al., 2013).

Metallo-Supramolecular Macrocycles

Di-(m-pyridyl)-urea ligands have been utilized to assemble metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These assemblies, characterized by their unique conformations and hydrogen bonding sites, highlight the potential of urea derivatives in the construction of structured materials (Troff et al., 2012).

Material Science and Polymer Chemistry

Polymer Modification and Functionalization

Urea derivatives have been employed to modify polymers and introduce functional groups. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids in polymers, showcasing its potential in polymer chemistry for selective deprotection and modification (Elladiou & Patrickios, 2012).

Pharmaceutical Chemistry

Synthesis of Anticancer Agents

In the realm of pharmaceutical chemistry, urea derivatives have been synthesized and evaluated for their anticancer activity. A study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects on various cancer cell lines. This highlights the potential of urea derivatives as scaffolds for developing new anticancer agents (Feng et al., 2020).

Properties

IUPAC Name

1-methyl-3-(2-pyrrolidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-9-8(12)10-4-7-11-5-2-3-6-11/h2-7H2,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXOCILGKTSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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